molecular formula C27H17N5O2S B11676628 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11676628
M. Wt: 475.5 g/mol
InChI Key: AGIDCQJIVDKWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is a complex organic compound that features a benzoxazole ring fused with a furotriazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Furotriazolopyrimidine Moiety: This involves the cyclization of appropriate precursors, such as hydrazines and nitriles, under thermal or catalytic conditions.

    Coupling Reaction: The final step involves coupling the benzoxazole and furotriazolopyrimidine units via a sulfide linkage, often using thiol reagents and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1,3-Benzoxazol-2-yl [(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] ether
  • **1,3-Benzoxazol-2-yl [(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] amine

Uniqueness

1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is unique due to its sulfide linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H17N5O2S

Molecular Weight

475.5 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanylmethyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C27H17N5O2S/c1-3-9-17(10-4-1)22-23-25-30-21(15-35-27-29-19-13-7-8-14-20(19)33-27)31-32(25)16-28-26(23)34-24(22)18-11-5-2-6-12-18/h1-14,16H,15H2

InChI Key

AGIDCQJIVDKWKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6O5)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.